1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine
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Overview
Description
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine is a complex organic compound that features a benzothiazole moiety, a dihydropyrimidinone core, and a phenoxyphenyl group
Preparation Methods
The synthesis of 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzothiazole moiety: This can be achieved through the condensation of 2-aminothiophenol with carbon disulfide and subsequent cyclization.
Synthesis of the dihydropyrimidinone core: This involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Coupling of the benzothiazole and dihydropyrimidinone units: This step often involves nucleophilic substitution reactions.
Introduction of the phenoxyphenyl group: This can be done through a Suzuki coupling reaction or similar cross-coupling techniques.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohols.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to introduce additional functional groups.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for coupling reactions.
Scientific Research Applications
1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, while the dihydropyrimidinone core can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and dihydropyrimidinone-based molecules. Compared to these, 1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine is unique due to its combined structural features, which may confer enhanced biological activity and specificity. Some similar compounds are:
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides
- 1,3-Benzothiazol-2-yl hydrazones
- Dihydropyrimidinone derivatives with various substituents
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C25H20N6O2S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
InChI |
InChI=1S/C25H20N6O2S2/c26-23(27-16-10-12-19(13-11-16)33-18-6-2-1-3-7-18)31-24-28-17(14-22(32)30-24)15-34-25-29-20-8-4-5-9-21(20)35-25/h1-14H,15H2,(H4,26,27,28,30,31,32) |
InChI Key |
HBBRVXZGTBLMBO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C(=N/C3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)/N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)N |
Origin of Product |
United States |
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